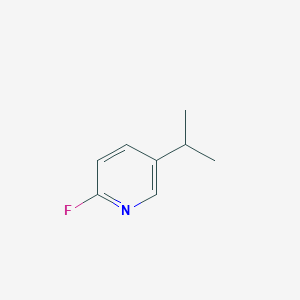
2-hydroxy-2-methylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-methylcyclopentan-1-one (also known as MCP or methylcyclopentanone) is a cyclic ether compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a sweet, ether-like odor. MCP is used in organic synthesis to produce a variety of compounds, including pharmaceuticals, polymers, and other organic products. In addition, MCP has been used in a variety of scientific research applications, ranging from drug delivery systems to biochemical assays.
科学研究应用
MCP has been used in a variety of scientific research applications, including drug delivery systems, biochemical assays, and molecular modeling. In drug delivery systems, MCP can be used to improve the solubility and stability of drugs, as well as to increase the bioavailability of drugs. MCP has also been used in biochemical assays to detect and quantify the presence of molecules in a sample. In addition, MCP has been used in molecular modeling to study the interactions between molecules and to design new drugs.
作用机制
The mechanism of action of MCP is not fully understood. However, it is believed that MCP acts as an electron acceptor, allowing for the transfer of electrons between molecules. This electron transfer can lead to the formation of new bonds and the breakdown of existing bonds. In addition, MCP can act as an enzyme inhibitor, preventing the breakdown of certain molecules.
Biochemical and Physiological Effects
MCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MCP can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, MCP has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Finally, MCP has been shown to have a variety of other physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects.
实验室实验的优点和局限性
MCP has several advantages for use in laboratory experiments. For example, MCP is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for use in research. In addition, MCP is stable and can be stored for long periods of time without degradation. Finally, MCP is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to using MCP in laboratory experiments. For example, MCP is toxic and should be handled with caution. In addition, MCP can be difficult to separate from other compounds, making it difficult to purify.
未来方向
The future directions for MCP research are numerous. For example, further research is needed to understand the mechanism of action of MCP and its effects on biochemical and physiological processes. In addition, research is needed to develop new methods for synthesizing and purifying MCP. Finally, research is needed to develop new applications for MCP, such as drug delivery systems, biochemical assays, and molecular modeling.
合成方法
MCP can be produced from a variety of starting materials, including propylene oxide and ethylene oxide. The most common method for synthesizing MCP is the oxidation of propylene oxide in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of MCP and other byproducts, which can then be separated by distillation or other methods. Other methods for producing MCP include the oxidation of ethylene oxide, the reaction of propylene oxide with an acid, and the reaction of propylene oxide with an alcohol.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-hydroxy-2-methylcyclopentan-1-one can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "2-methylcyclopentanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclopentanone to 2-methylcyclopentanol using sodium borohydride as a reducing agent in methanol solvent.", "Step 2: Oxidation of 2-methylcyclopentanol to 2-methylcyclopentanone using hydrochloric acid and sodium chlorate as oxidizing agents in water solvent.", "Step 3: Conversion of 2-methylcyclopentanone to 2-hydroxy-2-methylcyclopentan-1-one using sodium hydroxide as a base in water solvent." ] } | |
CAS 编号 |
55767-59-4 |
产品名称 |
2-hydroxy-2-methylcyclopentan-1-one |
分子式 |
C6H10O2 |
分子量 |
114.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



